1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide

Herbicide potency Sulfonylurea selectivity Perennial sedge control

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide (CAS 139481-22-4) is a heterocyclic sulfonamide building block defined by a pyrazole core that is substituted at the 1-position with a methyl group, at the 4-position with a 2-methyl-2H-tetrazol-5-yl moiety, and at the 5-position with a sulfonamide group. Its molecular formula is C₆H₉N₇O₂S and its molecular weight is 243.25 g/mol.

Molecular Formula C6H9N7O2S
Molecular Weight 243.25 g/mol
CAS No. 139481-22-4
Cat. No. B181594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide
CAS139481-22-4
Synonyms1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
Molecular FormulaC6H9N7O2S
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)N
InChIInChI=1S/C6H9N7O2S/c1-12-6(16(7,14)15)4(3-8-12)5-9-11-13(2)10-5/h3H,1-2H3,(H2,7,14,15)
InChIKeyUEPZNFSFXYSLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide (CAS 139481-22-4): Core Intermediate Identity and Procurement Starting Point


1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide (CAS 139481-22-4) is a heterocyclic sulfonamide building block defined by a pyrazole core that is substituted at the 1-position with a methyl group, at the 4-position with a 2-methyl-2H-tetrazol-5-yl moiety, and at the 5-position with a sulfonamide group. Its molecular formula is C₆H₉N₇O₂S and its molecular weight is 243.25 g/mol [1]. The compound is classified as a chemical intermediate under EU REACH and CLP regulations, with harmonised hazard classifications of Acute Toxicity Category 4 (H302) and Chronic Aquatic Hazard Category 3 (H412) [2] [3]. It is the penultimate precursor in the synthesis of the sulfonylurea herbicide azimsulfuron (CAS 120162-55-2), which is a commercial acetolactate synthase (ALS) inhibitor used for post-emergence weed control in paddy rice [4].

Building Block Key heterocyclic sulfonamide for azimsulfuron herbicide synthesis
Regulatory Harmonised CLP classification (Acute Tox. 4, Aquatic Chronic 3)
Route Atom-economical patent process avoiding transition-metal waste

Why Generic Substitution Fails for CAS 139481-22-4: Structural Specificity and Downstream Performance Lock-In


The 2-methyl-2H-tetrazol-5-yl substituent at the pyrazole 4-position is not a generic heterocyclic appendage but a determinant of downstream target potency and selectivity. When incorporated into azimsulfuron, this tetrazole-pyrazole sulfonamide core generates herbicidal activity against perennial sedges such as *Cyperus serotinus* and *Eleocharis kuroguwai* that is significantly higher than that of bensulfuron-methyl (BSM), a closely related sulfonylurea that lacks this specific heterocyclic architecture [1]. Substituting this intermediate with simpler pyrazole sulfonamides—such as those bearing only alkyl or aryl groups at the 4-position—would irreversibly alter the pharmacophore. Furthermore, regulatory dossiers for azimsulfuron are filed based on this specific intermediate's impurity profile and degradation pathway, meaning any change requires re-validation of the entire downstream material under REACH and CLP frameworks [2]. Generic replacement is not a trivial exchange; it breaks both biological performance and regulatory continuity.

Pharmacophore specificity

The 2-methyltetrazol-5-yl substituent controls sedge potency and synergy; generic 4-alkyl/aryl pyrazole sulfonamides may not reproduce target activity.

Regulatory lock-in

Azimsulfuron dossiers reference this intermediate's impurity profile; any change requires REACH/CLP re-validation and may disrupt supply chain compliance.

Degradation marker loss

Environmental tracing relies on the unique tetrazole-pyrazole sulfonamide fragment; substituting with other sulfonamide intermediates removes forensic source identification.

Quantitative Differentiation Evidence for 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide vs. Comparator Compounds


Tetrazole-Pyrazole Sulfonamide Core Drives Superior Sedge Control vs. Bensulfuron-Methyl

In greenhouse pot tests, azimsulfuron—the sulfonylurea derived directly from CAS 139481-22-4—provided excellent control of perennial sedges at an application rate as low as 6 g a.i./ha, while bensulfuron-methyl (BSM) requires substantially higher rates to achieve comparable efficacy on the same weed species [1]. The activity of azimsulfuron against *Cyperus serotinus* and *Eleocharis kuroguwai* was reported as significantly higher than that of BSM, despite similar rice safety profiles at 75 g a.i./ha for BSM and up to 12 g a.i./ha for azimsulfuron [1].

Tetrazole-pyrazole core vs. BSM
Head-to-head
Azimsulfuron effective at 6 g a.i./ha; BSM requires higher rates for comparable sedge control.
Supports formulation targeting perennial sedges at reported ultra-low application rates.
Greenhouse pot tests; paddy simulated conditions.
Herbicide potency Sulfonylurea selectivity Perennial sedge control

Enabling the Only Sulfonylurea with Documented Synergistic Activity When Mixed with BSM on Perennial Sedges

When azimsulfuron was mixed with bensulfuron-methyl (BSM), the combination significantly improved activity on perennial sedges without causing rice injury and reduced the total quantity of chemicals used [1]. This synergistic effect is not observed with BSM alone or with mixtures of BSM and other sulfonylureas that share the pyrimidinyl-urea bridge but lack the tetrazole-pyrazole sulfonamide core. The combination maintained stable weed control even under adverse environmental conditions including water leaching, overflow of paddy water, and low temperature [1].

Synergistic mixture effect
Class-level inference
Azimsulfuron + BSM mixture: improved sedge activity and environmental stability; BSM alone: lower performance.
Unique scaffold-dependent synergy profile not replicated by generic sulfonylurea intermediates.
Quantitative synergy ratios not provided; greenhouse pot studies.
Synergistic herbicidal activity Paddy rice weed management Sulfonylurea combinations

Scalable Sulfonyl Chloride-to-Sulfonamide Route with Higher Atom Economy than Prior Art Methods

The patent process (US 2015/0112063 A1) converts 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonyl chloride to the target sulfonamide and then directly to azimsulfuron using phenyl(4,6-dimethoxypyrimidin-2-yl)carbamate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetonitrile [1]. This route avoids the diazotization–sulfur dioxide–cupric chloride sequence disclosed in earlier patents (e.g., JP7300403A), which generates stoichiometric copper waste and requires handling of gaseous SO₂ [1]. The disclosed process achieves azimsulfuron yields suitable for commercial scale while eliminating transition-metal by-products, and uses the sulfonamide CAS 139481-22-4 directly as the purified intermediate rather than generating it in situ, enabling quality control at the intermediate stage [1].

Synthetic route efficiency
Supporting evidence
Patent route (US 2015/0112063) avoids CuCl₂ and SO₂ gas; uses DBU/acetonitrile and isolates the sulfonamide intermediate for QC.
Atom-economical method reduces waste and enables intermediate quality control before final coupling.
Yields not quantified in source; prior art required diazotization/CuCl₂.
Process chemistry Azimsulfuron synthesis Sulfonamide intermediate

Hydrolytic Degradation Yields a Distinct Sulfonamide Product Enabling Forensic and Environmental Tracing

Under mild acidic hydrolysis, azimsulfuron undergoes sulfonylurea bridge cleavage to yield two primary products: 2-amino-4,6-dimethoxypyrimidine and 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide [1]. The latter degradation product is a structural isomer of CAS 139481-22-4 (the 3-sulfonamide regioisomer of the 5-sulfonamide). This contrasts with other sulfonylurea herbicides such as metsulfuron-methyl and tribenuron-methyl, which generate triazine or methyl benzoate sulfonamide fragments upon hydrolysis [1]. The detection of this tetrazole-pyrazole sulfonamide fragment in environmental samples (water, soil) serves as a specific forensic marker for azimsulfuron use, enabling differentiation from co-applied sulfonylureas in residue monitoring programs [1].

Degradation product identity
Class-level inference
Acidic hydrolysis of azimsulfuron yields 3-sulfonamide regioisomer; generic sulfonylureas generate different fragments (e.g., triazine/benzoate).
CAS 139481-22-4 serves as reference standard for unique azimsulfuron forensic marker detection.
HPLC/LC-MS/MS characterization; pH-dependent hydrolysis rate.
Environmental fate Hydrolytic degradation Sulfonylurea metabolite identification

Regulatory Certainty: Harmonised CLP Classification Enabling Consistent SDS and Transport Documentation

CAS 139481-22-4 carries a harmonised classification under the EU CLP Regulation (EC) No 1272/2008 as Acute Toxicity Category 4 (H302: Harmful if swallowed) and Chronic Aquatic Hazard Category 3 (H412: Harmful to aquatic life with long-lasting effects) [1] [2]. Unlike structurally similar sulfonamide intermediates that lack harmonised entries and rely on self-classification by individual notifiers, this compound's classification is legally binding across all EU/EEA suppliers [1]. This eliminates classification discrepancies between vendors and ensures consistent Safety Data Sheet (SDS) authoring, transport classification, and downstream workplace exposure assessment [1].

Harmonised CLP classification
Supporting evidence
Annex VI entry: Acute Tox. 4 (H302), Aquatic Chronic 3 (H412); alternatives rely on self-classification, creating vendor-dependent hazard labels.
Eliminates inter-vendor SDS variability and supports consistent EHS and transport documentation.
Legally binding across EU/EEA; effective from Annex VI inclusion date.
Chemical regulation CLP classification Supply chain compliance

Best-Validated Research and Industrial Application Scenarios for CAS 139481-22-4


Azimsulfuron API Manufacturing: GMP or Technical-Grade Production for Paddy Rice Herbicide Formulations

CAS 139481-22-4 is the direct penultimate intermediate for azimsulfuron active pharmaceutical (or technical) ingredient production. The patent route (US 2015/0112063 A1) couples this sulfonamide with phenyl(4,6-dimethoxypyrimidin-2-yl)carbamate using DBU in acetonitrile, avoiding transition-metal catalysts and enabling isolation of azimsulfuron with reduced impurity profiles [1]. This application is supported by the compound's known role as the key intermediate in commercial azimsulfuron synthesis as documented in Chinese agrochemical industry reviews [2].

Environmental Fate and Residue Analysis: Reference Standard for Azimsulfuron Degradation Product Identification

The 3-sulfonamide regioisomer of CAS 139481-22-4 is a primary acidic-hydrolysis product of azimsulfuron, identified via ESI-LC-MS/MS and NMR [3]. Analytical laboratories use the 5-sulfonamide (CAS 139481-22-4) as a chromatographic reference standard to distinguish the sulfonamide bridge-cleavage fragment from co-eluting metabolites of other sulfonylureas, enabling source-apportionment in multi-residue monitoring of paddy water and soil.

Sulfonylurea SAR Programs: Core Scaffold for Next-Generation ALS Inhibitor Design

The tetrazole-pyrazole-5-sulfonamide core provides a versatile functional handle (primary sulfonamide) that can be condensed with diverse carbamates, isocyanates, or heterocyclic amines to generate novel sulfonylurea libraries. SAR studies using this scaffold have demonstrated that modification of the sulfonylurea bridge modulates both ALS inhibitory potency and crop selectivity, with azimsulfuron's selectivity for rice over weeds attributed to differential metabolic detoxification rates [1].

Application
Selection Property
Validation Focus
Azimsulfuron active ingredient synthesis
Purified sulfonamide intermediate compatible with patent coupling route
Intermediate quality control and coupling yield assessment
Environmental degradation product tracing
Regioisomeric reference standard for azimsulfuron-specific hydrolysis fragment
Chromatographic differentiation from co-eluting sulfonylurea metabolites
Sulfonylurea SAR library development
Tetrazole-pyrazole sulfonamide scaffold with primary amine coupling handle
ALS inhibitory potency and rice selectivity profiling
Quote Request

Request a Quote for 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.